molecular formula C22H40BF4N B8251983 Difluoro-(4-fluorophenyl)borane;tetrabutylazanium;fluoride

Difluoro-(4-fluorophenyl)borane;tetrabutylazanium;fluoride

Cat. No.: B8251983
M. Wt: 405.4 g/mol
InChI Key: IQWJGOSNGWUTMX-UHFFFAOYSA-M
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Description

Difluoro-(4-fluorophenyl)borane;tetrabutylazanium;fluoride is a complex organoboron compound. It is known for its unique chemical properties, which make it valuable in various chemical reactions and industrial applications. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, a widely-used method for forming carbon-carbon bonds in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of difluoro-(4-fluorophenyl)borane;tetrabutylazanium;fluoride typically involves the reaction of 4-fluorophenylboronic acid with difluoroborane reagents under controlled conditions. The reaction is often carried out in the presence of a base, such as tetrabutylammonium fluoride, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Difluoro-(4-fluorophenyl)borane;tetrabutylazanium;fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Difluoro-(4-fluorophenyl)borane;tetrabutylazanium;fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which difluoro-(4-fluorophenyl)borane;tetrabutylazanium;fluoride exerts its effects involves the formation of a boron-carbon bond, which facilitates the transfer of functional groups in coupling reactions. The molecular targets include organic halides and arylboronic acids, and the pathways involved are typically catalytic cycles mediated by palladium catalysts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Difluoro-(4-fluorophenyl)borane;tetrabutylazanium;fluoride is unique due to its high reactivity and stability under mild conditions, making it a valuable reagent in organic synthesis. Its ability to form strong boron-carbon bonds and participate in efficient coupling reactions sets it apart from other similar compounds .

Properties

IUPAC Name

difluoro-(4-fluorophenyl)borane;tetrabutylazanium;fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C6H4BF3.FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6-3-1-5(2-4-6)7(9)10;/h5-16H2,1-4H3;1-4H;1H/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWJGOSNGWUTMX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40BF4N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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